7-chloro-9-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzoxepine-4-carboxamide
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Overview
Description
7-chloro-9-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzoxepine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 7-chloro-9-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzoxepine-4-carboxamide involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the carboxamide group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
7-chloro-9-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzoxepine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Research into its potential therapeutic effects, particularly in targeting specific enzymes or receptors, is ongoing.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoxepine core and thiadiazole ring are key structural features that enable these interactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H16ClN3O3S2 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
7-chloro-9-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-3-6-25-17-21-20-16(26-17)19-15(22)10-4-5-24-14-11(7-10)8-12(18)9-13(14)23-2/h4-5,7-9H,3,6H2,1-2H3,(H,19,20,22) |
InChI Key |
XBINHQWZFZTWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Origin of Product |
United States |
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